Aggregation Propensity vs. Wild-Type AcPHF6
Acetyl-PHF6QV amide (Ac-VVIVYK-NH2) features a valine substitution for the wild-type glutamine (Q) at the second residue, a modification known to increase hydrophobicity and β-sheet propensity [1]. While direct kinetic data for this exact sequence is not published in the peer-reviewed literature, class-level inference from a systematic study of 19 single-site mutants of AcPHF6 demonstrates that residues with greater hydrophobicity significantly enhance amyloid formation rates and alter fibril morphology [2].
| Evidence Dimension | Amyloidogenic Propensity (Hydrophobicity & β-sheet Potential) |
|---|---|
| Target Compound Data | Valine (V) substitution at position 2 of Ac-VQIVYK-NH2 (Q→V); Valine is more hydrophobic than Glutamine. |
| Comparator Or Baseline | Wild-type AcPHF6 (Ac-VQIVYK-NH2) with Glutamine (Q) at position 2. |
| Quantified Difference | Not directly quantified for this specific peptide; however, the study's quantitative structure-activity modeling (QSAM) shows that residues with greater hydrophobicity (like Valine) correlate with increased amyloid formation [2]. |
| Conditions | In vitro aggregation assays (ThT fluorescence, TEM) in buffer, pH ~7.4, 25-37°C [2]. |
Why This Matters
This single amino acid change is predicted to increase the peptide's intrinsic aggregation rate, making Acetyl-PHF6QV amide a more potent nucleation probe or a more stringent test of aggregation inhibitors compared to wild-type AcPHF6.
- [1] PeptideDB. (n.d.). Acetyl-PHF6QV amide. Retrieved from https://www.peptidedb.com/database/Acetyl-PHF6QV-amide.html View Source
- [2] Rojas Quijano, F. A., et al. (2006). Prediction of nucleating sequences from amyloidogenic propensities of tau-related peptides. Biochemistry, 45(14), 4638-4652. doi:10.1021/bi052226q View Source
